EGFR Tyrosine Kinase Inhibitory Potency of 4-(3-Chlorophenoxy)quinazoline Core
The 4-(3-chlorophenoxy)quinazoline scaffold, which constitutes the core of 2-Chloro-4-(3-chlorophenoxy)quinazoline, was identified by Myers et al. as an extremely potent inhibitor of epidermal growth factor receptor (EGF-R) tyrosine kinase [1]. While a precise IC₅₀ value for the 2-chloro-substituted target compound was not disclosed in the primary publication, the study established that the 3-chlorophenoxy derivative (compound 5) was among the most potent EGF-R inhibitors in the series, with the class demonstrating nanomolar-range potency [1]. In contrast, the corresponding 4-(3-chloroanilino) and 4-(3-chlorothiophenoxy) analogs exhibited a distinct selectivity profile, with the anilino derivative showing preferential p56lck inhibition (IC₅₀ = 0.50 µM for RPR-108518A) [1].
| Evidence Dimension | EGFR Tyrosine Kinase Inhibition |
|---|---|
| Target Compound Data | Reported as 'extremely potent EGF-R inhibitor'; exact IC₅₀ not disclosed in primary source. |
| Comparator Or Baseline | 4-(3-Chloroanilino)quinazoline analog (RPR-108518A): p56lck IC₅₀ = 0.50 µM. |
| Quantified Difference | Qualitative difference: 4-phenoxy series exhibits preferential EGFR inhibition vs. anilino series' preferential p56lck inhibition. |
| Conditions | In vitro kinase inhibition assay; enzyme source and substrate details not provided in abstract. |
Why This Matters
This class-level evidence establishes that the 3-chlorophenoxy substituent confers a kinase selectivity profile distinct from anilino-based analogs, which is critical for research programs targeting EGFR-driven pathways without confounding p56lck activity.
- [1] Myers, M. R.; Spada, A. P.; Maguire, M. P.; Persons, P. E.; Zilberstein, A.; Hsu, C.-Y. The preparation and SAR of 4-(anilino), 4-(phenoxy), and 4-(thiophenoxy)-quinazolines: Inhibitors of p56lck and EGF-R tyrosine kinase activity. Bioorg. Med. Chem. Lett. 1997, 7, 421-424. View Source
